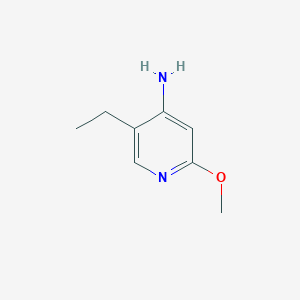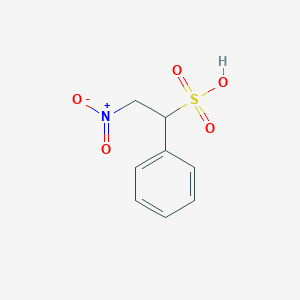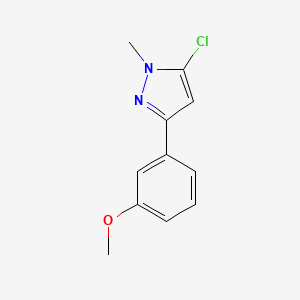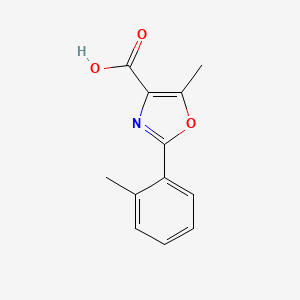
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods employ eco-friendly synthetic strategies to produce oxazole compounds efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromine can be used for free radical bromination at the benzylic position.
Major Products: The major products formed from these reactions include oxidized oxazole derivatives and substituted oxazole compounds.
Scientific Research Applications
5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are important scaffolds in drug discovery due to their biological activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Antimicrobial Activity: Some oxazole derivatives exhibit antimicrobial properties against bacteria and fungi.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . The exact molecular pathways depend on the specific application and target organism.
Comparison with Similar Compounds
4-Oxazolecarboxylic Acid: Another oxazole derivative with similar structural features.
Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with varying biological activities.
Uniqueness: 5-Methyl-2-(o-tolyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
MCLBZXBYXDWWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)

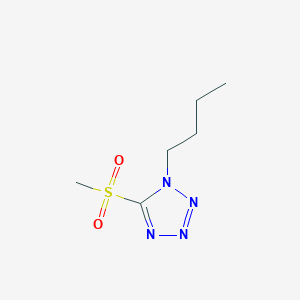
![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)


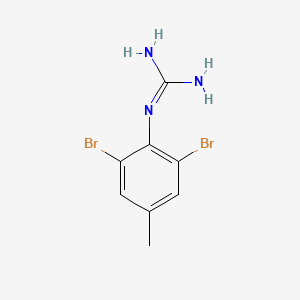
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
